molecular formula C16H17N7O B2592549 (4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(pyridin-3-yl)methanone CAS No. 2309190-61-0

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(pyridin-3-yl)methanone

Cat. No. B2592549
M. Wt: 323.36
InChI Key: JBQARIVCNVBTJY-UHFFFAOYSA-N
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Description

(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C16H17N7O and its molecular weight is 323.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Preclinical Profiling

The compound has been identified as a clinical candidate through the development of a dipolar cycloaddition reaction sequence, highlighting its potential in treating mood disorders. A particular focus has been on P2X7 antagonists, showing robust receptor occupancy at low doses in rats, indicating potential for further clinical trials (C. Chrovian et al., 2018).

Molecular Structure Elucidation

Studies on related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, contribute to understanding the molecular structure and interactions of these compounds, offering insights into their potential mechanisms of action and how modifications can influence biological activity (L. Hwang et al., 2006).

Biological Activities

The compound's derivatives have been explored for their anxiolytic, anticonvulsant, and antimicrobial activities, demonstrating the compound's broad potential in therapeutic applications. Notably, derivatives have shown activity in tests predictive of anxiolytic activity and have been part of new classes of compounds inhibiting [3H]diazepam binding, suggesting potential applications in anxiety disorder treatment (J. D. Albright et al., 1981).

Spectroscopic Studies and Molecular Organization

Spectroscopic studies of related compounds have provided insights into their molecular organization, highlighting how solvent interactions and concentration can affect the molecular form and aggregation, which is crucial for understanding the pharmacokinetics and dynamics of these compounds (A. Matwijczuk et al., 2018).

properties

IUPAC Name

pyridin-3-yl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O/c24-16(13-3-1-6-17-11-13)22-8-2-7-21(9-10-22)15-5-4-14-19-18-12-23(14)20-15/h1,3-6,11-12H,2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQARIVCNVBTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CN=CC=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridine-3-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

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